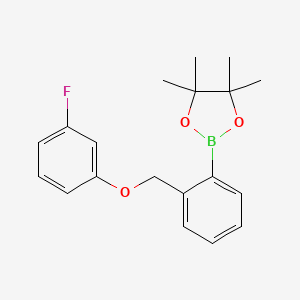

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

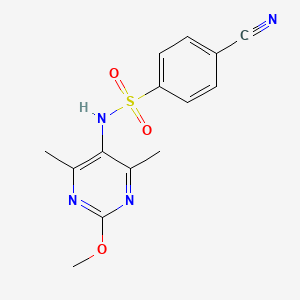

“2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative . Boronic acids are an important group of compounds with a wide range of applications . They have been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is relatively simple and well known . The synthetic processes used to obtain these active compounds involve aromatic diamine, HCl, 2-ethoxyethanol, and 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid .Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis

The introduction of the -OCF3 group influences the acidity of the isomers . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 352.9±27.0 °C and a density of 1.208±0.06 g/cm3 . The compound’s pKa value is 14.24±0.10 .Wissenschaftliche Forschungsanwendungen

Enhanced Fluorescence Emission in Nanoparticles

A study by Fischer, Baier, and Mecking (2013) utilized complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes. These polyfluorenes, when converted to nanoparticles, exhibited bright fluorescence emission. This property was further enhanced by tuning the emission to longer wavelengths through energy transfer to a perylene dye. The study demonstrates the compound's role in creating materials with bright and enduring fluorescence, potentially useful in applications like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Synthesis of Boronic Acid Derivatives

Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showcasing their inhibitory activity against serine proteases including thrombin. The study highlights the compound's utility in developing boronic acid derivatives with potential biomedical applications, such as in drug development and diagnostic assays (Spencer et al., 2002).

Precision Synthesis of Polymers

Yokozawa and colleagues (2011) investigated the Suzuki-Miyaura coupling polymerization catalyzed by a palladium complex to yield poly(3-hexylthiophene) with almost perfect head-to-tail regioregularity. This precise polymer synthesis method is critical for developing electronic and optoelectronic materials, underscoring the compound's importance in creating well-defined polymers for advanced technologies (Yokozawa et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to target theLanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols.

Mode of Action

It’s worth noting that compounds with similar structures have been identified as full agonists in vitro . An agonist is a substance that initiates a physiological response when combined with a receptor.

Biochemical Pathways

Similar compounds have been shown to have effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of lh and fsh .

Pharmacokinetics

Similar compounds have shown high binding affinity in vitro .

Result of Action

Similar compounds have shown to suppress lh levels by greater than 50% at doses greater than 01 mg/d, with corresponding decreases in the size of the prostate but increases in the size of levator ani muscle .

Zukünftige Richtungen

The relevance of extending the studies with boronic acids in Medicinal Chemistry has been emphasized, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Eigenschaften

IUPAC Name |

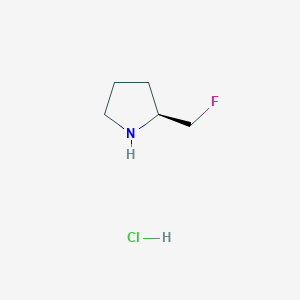

2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRGFULYURDJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)

![7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)